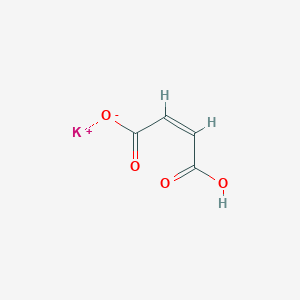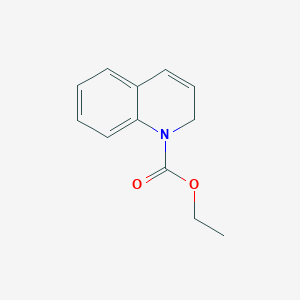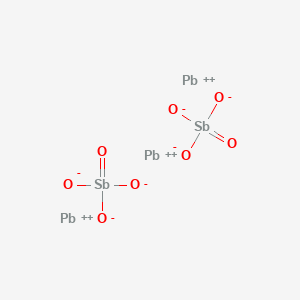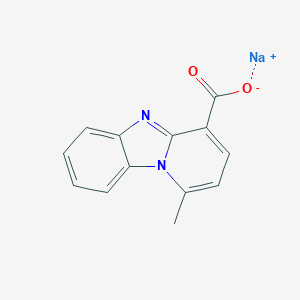
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as NS-105, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is believed to exert its therapeutic effects by modulating various neurotransmitter systems in the brain. It has been found to enhance the release of acetylcholine, dopamine, and serotonin, which are important neurotransmitters involved in cognitive function and mood regulation.
Effets Biochimiques Et Physiologiques
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to enhance learning and memory in animal models, increase the density of dendritic spines in the hippocampus, and improve synaptic plasticity. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be non-toxic at therapeutic doses. However, its low solubility in water can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand its potential side effects and long-term safety.
Orientations Futures
There are several future directions for the study of 4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. One potential avenue is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use as an anti-depressant or anxiolytic agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves the reaction of 2-aminothiazole with phenacyl bromide in the presence of sodium hydroxide. The resulting intermediate is then treated with methyl iodide to form 4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, cognition-enhancing, and anti-depressant effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Numéro CAS |
10554-34-4 |
|---|---|
Nom du produit |
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-9-7-8-14-11(12-9)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) |
Clé InChI |
UJDYXHJTVIGHDN-UHFFFAOYSA-N |
SMILES |
CC1CCSC(=N1)NC2=CC=CC=C2 |
SMILES canonique |
CC1CCSC(=N1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




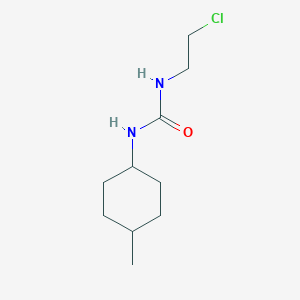

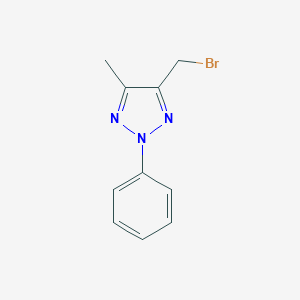
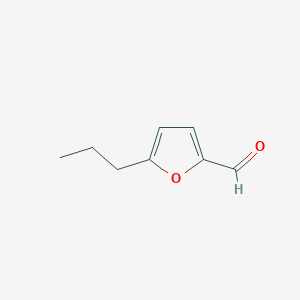
![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)
![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)
